molecular formula C14H10BrN B1313100 6-bromo-2-phenyl-1H-indole CAS No. 77185-71-8

6-bromo-2-phenyl-1H-indole

Cat. No. B1313100
CAS RN: 77185-71-8
M. Wt: 272.14 g/mol
InChI Key: OEGOKUSDZLQDQW-UHFFFAOYSA-N
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Description

6-bromo-2-phenyl-1H-indole is a compound with the molecular formula C14H10BrN . It is a significant heterocyclic system in natural products and drugs . Indole derivatives, including 6-bromo-2-phenyl-1H-indole, have been found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . The Fischer indole synthesis is one method used to synthesize indole derivatives . In this process, an optically active cyclohexanone and phenylhydrazine hydrochloride are used with methanesulfonic acid under reflux in methanol to give the corresponding tricyclic indole .


Molecular Structure Analysis

The molecular structure of 6-bromo-2-phenyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound has a molecular weight of 272.14 .


Chemical Reactions Analysis

Indole derivatives, including 6-bromo-2-phenyl-1H-indole, play a main role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body . The Fischer indole synthesis is a common reaction involving indole derivatives .


Physical And Chemical Properties Analysis

6-bromo-2-phenyl-1H-indole is a solid at room temperature .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives are often used in the manufacturing of drugs . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
    • They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L .
  • Chemical Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
    • The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH 2 CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

6-bromo-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGOKUSDZLQDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439706
Record name 6-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-phenyl-1H-indole

CAS RN

77185-71-8
Record name 6-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G La Regina, R Bai, A Coluccia… - Journal of medicinal …, 2015 - ACS Publications
We designed 39 new 2-phenylindole derivatives as potential anticancer agents bearing the 3,4,5-trimethoxyphenyl moiety with a sulfur, ketone, or methylene bridging group at position …
Number of citations: 57 pubs.acs.org
J Chao, Y Yue, K Wang, X Guo, C Sun, Y Xu, J Liu - Iscience, 2022 - cell.com
A concise copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives for the direct synthesis of spirocyclic indolenines containing fluorene and indeno[2,1-b]…
Number of citations: 1 www.cell.com
CAD Caiuby, MP de Jesus… - The Journal of Organic …, 2020 - ACS Publications
Imidoyl sulfoxonium ylides are presented for the first time as potential precursors to generate α-imino metal-carbene intermediates and applied in direct C–H functionalization reactions …
Number of citations: 45 pubs.acs.org

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